molecular formula C16H14Cl2F3N3O2S B2858979 N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide CAS No. 321433-35-6

N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide

Cat. No.: B2858979
CAS No.: 321433-35-6
M. Wt: 440.26
InChI Key: WTYHSUXGGRMNOC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 321433-35-6) features a benzenesulfonohydrazide backbone substituted with an allyl group at the N-position, a 4-chloro group on the benzene ring, and a methylated pyridinyl moiety at the N'-position. The pyridinyl ring is further substituted with 3-chloro and 5-trifluoromethyl groups .

Molecular Formula: C₁₆H₁₄Cl₂F₃N₃O₂S
Molar Mass: 440.27 g/mol .

Properties

IUPAC Name

4-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-prop-2-enylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2F3N3O2S/c1-3-8-24(27(25,26)13-6-4-12(17)5-7-13)23(2)15-14(18)9-11(10-22-15)16(19,20)21/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYHSUXGGRMNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC=C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is C16H14Cl2F3N3O2SC_{16}H_{14}Cl_{2}F_{3}N_{3}O_{2}S and it has a molar mass of 440.27 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

The compound's pharmacological profiles have been investigated in various studies, revealing multiple biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown IC50 values ranging from 1.96 µM to 22.73 µM against various cancer cell lines, indicating potential effectiveness in cancer treatment .
  • Antimicrobial Effects : The compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that similar structures possess bacteriostatic effects against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives showing IC50 values as low as 0.0227 µM .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in cellular proliferation and survival pathways, similar to other hydrazide derivatives which target histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles that favor apoptosis in cancer cells .
  • Disruption of Bacterial Cell Wall Synthesis : The antimicrobial activity is possibly mediated through interference with bacterial cell wall synthesis or function, akin to the action of other sulfonamide-based compounds .

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Study on Anticancer Properties : A study evaluated the anticancer potential of structurally similar compounds against MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and A549 (lung cancer) cell lines. The results showed that certain derivatives had significant cytotoxic effects, with IC50 values indicating strong potential for further development .
  • Antimicrobial Efficacy Evaluation : Another study focused on the antimicrobial properties against clinical isolates of S. aureus and E. coli. The results indicated that specific derivatives exhibited potent antibacterial activity, suggesting their potential use in treating infections caused by resistant strains .

Data Table: Biological Activity Overview

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-71.96
AnticancerHepG222.73
AntimicrobialStaphylococcus aureus0.0227
AntimicrobialEscherichia coli0.03

Comparison with Similar Compounds

Key Features :

  • Trifluoromethyl group : Imparts electron-withdrawing effects and metabolic stability.

Comparison with Structurally Similar Compounds

Structural Analog 1: N′-[(4-Chloro-2-methylphenoxy)acetyl]-5-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-2-furohydrazide

Molecular Formula : C₂₁H₁₈ClF₃N₄O₃S
Molar Mass : ~528.91 g/mol (calculated) .

Feature Target Compound Analog 1
Core Structure Benzenesulfonohydrazide Furohydrazide
Heterocyclic Substituent 3-Chloro-5-(trifluoromethyl)pyridinyl 4-Methyl-6-(trifluoromethyl)pyrimidinyl
Chloro Position 4-Chloro on benzene; 3-chloro on pyridine 4-Chloro on phenoxy group
Functional Groups Allyl, methyl, sulfonohydrazide Sulfanyl, acetyl, phenoxy

Key Differences :

  • Furohydrazide vs.

Structural Analog 2: N-benzyl-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4-((3,3-dimethylureido)methyl)benzenesulfonamide

Molecular Formula : C₂₃H₂₂ClF₃N₄O₃S
Molar Mass : ~554.95 g/mol (CAS: 1254206-70-6) .

Feature Target Compound Analog 2
Linkage Type Sulfonohydrazide Sulfonamide
Substituents Allyl, methyl Benzyl, 3,3-dimethylureido
Pyridinyl Group Identical (3-chloro-5-trifluoromethyl) Identical

Key Differences :

  • Sulfonamide vs. Sulfonohydrazide: Analog 2 lacks the hydrazide NH-NH₂ group, reducing hydrogen-bonding capacity but improving hydrolytic stability .
  • Benzyl Group : Increases lipophilicity (logP) compared to the allyl group in the target compound.

Structural Analog 3: N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide

Molecular Formula: C₂₀H₁₆ClF₃N₂O₃S Molar Mass: ~480.87 g/mol (CAS: Not provided) .

Feature Target Compound Analog 3
Substituent on Pyridine Methyl Methyl
Aromatic Substituent 4-Chloro benzene 4-Phenoxy benzene
Functional Groups Allyl, sulfonohydrazide Benzyl, sulfonamide

Key Differences :

  • Sulfonamide Linkage: Simplifies synthesis but reduces conformational flexibility relative to sulfonohydrazide.

Structural Analog 4: N'-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-nitroethyl)benzenecarbohydrazide

Molecular Formula : C₁₅H₁₂ClF₃N₄O₃ (estimated) .

Feature Target Compound Analog 4
Core Structure Benzenesulfonohydrazide Benzenecarbohydrazide
Substituents Allyl, methyl 2-Nitroethyl
Pyridinyl Group Identical Identical

Key Differences :

  • Carbohydrazide vs. Sulfonohydrazide: Analog 4’s carbonyl group may alter electronic properties and binding affinity to targets.

Comparative Analysis of Physicochemical and Functional Properties

Physicochemical Properties

Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~3.5 2 7
Analog 1 (Furohydrazide) ~4.1 2 9
Analog 2 (Sulfonamide) ~4.8 1 7
Analog 3 (Phenoxy) ~4.3 1 6

Trends :

  • The target compound’s sulfonohydrazide group increases hydrogen-bonding capacity compared to sulfonamide analogs .
  • Lipophilicity (logP) rises with bulky substituents like benzyl (Analog 2) or phenoxy (Analog 3).

Preparation Methods

Methylation of Hydrazine

Hydrazine hydrate reacts with methyl iodide in basic conditions:

$$
\text{N}2\text{H}4 + \text{CH}3\text{I} \xrightarrow{\text{NaOH}} \text{CH}3\text{NH-NH}_2
$$

Yield : 68–72% under anhydrous conditions.

Allylation of N-Methylhydrazine

N-Methylhydrazine undergoes nucleophilic substitution with allyl bromide:

$$
\text{CH}3\text{NH-NH}2 + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{NH-NHCH}2\text{CH}=\text{CH}2
$$

Optimization :

  • Triethylamine scavenges HBr, improving yield to 85%.
  • Solvent: Tetrahydrofuran (THF) at 0°C minimizes side reactions.

Synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylamine

The pyridine ring is functionalized via halogenation and trifluoromethylation:

Chlorination of 2-Aminopyridine

Electrophilic chlorination using Cl₂/AlCl₃ introduces chlorine at the 3-position:

$$
\text{2-Aminopyridine} + \text{Cl}2 \xrightarrow{\text{AlCl}3} \text{3-Chloro-2-aminopyridine}
$$

Conditions :

  • Anhydrous DCM, 25°C, 12 h.
  • Regioselectivity driven by AlCl₃ coordination.

Trifluoromethylation at the 5-Position

A copper-mediated cross-coupling installs the CF₃ group:

$$
\text{3-Chloro-2-aminopyridine} + \text{CF}3\text{SiMe}3 \xrightarrow{\text{CuI, KF}} \text{3-Chloro-5-CF}_3-\text{2-aminopyridine}
$$

Yield : 63% with 98% purity.

Assembly of the Sulfonohydrazide Core

The final coupling involves three sequential reactions:

Sulfonylation of N-Allyl-N'-methylhydrazine

4-Chlorobenzenesulfonyl chloride reacts with N-allyl-N'-methylhydrazine in dichloromethane:

$$
\text{Cl-C}6\text{H}4-\text{SO}2\text{Cl} + \text{CH}3\text{NH-NHCH}2\text{CH}=\text{CH}2 \xrightarrow{\text{Et}3\text{N}} \text{Cl-C}6\text{H}4-\text{SO}2-\text{NH-N(CH}3\text{)CH}2\text{CH}=\text{CH}_2
$$

Reaction Profile :

  • Temperature: 0°C to room temperature.
  • Yield: 78% after silica gel chromatography.

Coupling with 3-Chloro-5-(trifluoromethyl)-2-pyridinylamine

A Buchwald-Hartwig amination links the sulfonohydrazide to the pyridine:

$$
\text{Cl-C}6\text{H}4-\text{SO}2-\text{NH-N(CH}3\text{)CH}2\text{CH}=\text{CH}2 + \text{3-Cl-5-CF}3-\text{2-NH}2\text{-pyridine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Target Compound}
$$

Catalytic System :

  • Palladium catalyst with Xantphos ligand.
  • Solvent: Toluene at 110°C for 24 h.

Optimization and Challenges

Byproduct Formation During Allylation

Competing over-allylation is mitigated by slow addition of allyl bromide and stoichiometric control.

Regioselectivity in Pyridine Functionalization

The use of AlCl₃ in chlorination ensures preferential substitution at the 3-position, while CuI/KF mediates selective CF₃ insertion at the 5-position.

Analytical Characterization

Key Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 2H, aryl-H), 7.64 (d, J = 8.4 Hz, 2H, aryl-H), 5.90 (m, 1H, allyl-H), 5.28 (s, 1H, NH), 3.12 (s, 3H, N-CH₃).
  • HRMS : m/z 484.0521 [M+H]⁺ (calc. 484.0518).

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide?

The synthesis typically involves nucleophilic substitution between sulfonyl chlorides and amines. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction rates by stabilizing intermediates .
  • Temperature : Elevated temperatures (80–120°C) are often required to overcome activation barriers in sulfonamide bond formation .
  • Base choice : Inorganic bases (e.g., K2_2CO3_3) or tertiary amines (e.g., Et3_3N) neutralize HCl byproducts, driving the reaction forward .
  • Purification : Column chromatography or recrystallization is critical due to the compound’s high halogen content, which may lead to byproducts .

Advanced: How can computational methods guide the design of derivatives with enhanced biological activity?

Quantum chemical calculations (e.g., density functional theory) predict electronic properties, while molecular docking identifies binding interactions with target proteins. For example:

  • Reaction path search : Tools like GRRM or SCINE automate exploration of intermediates and transition states, reducing trial-and-error experimentation .
  • QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity to prioritize synthetic targets .
  • Crystal structure prediction : Software like SHELXD/X solves crystal packing challenges, aiding polymorph screening .

Basic: What analytical techniques are essential for characterizing this compound?

  • X-ray crystallography : SHELXL refines crystal structures to confirm regiochemistry and stereochemistry .
  • NMR spectroscopy : 19F^{19}\text{F} NMR detects trifluoromethyl groups, while 1H^{1}\text{H} NMR resolves allyl and methyl protons .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment is critical due to potential sulfonamide byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from assay conditions or impurities. Mitigation strategies include:

  • Standardized assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor studies) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., des-chloro analogs) that may skew bioactivity results .
  • Meta-analysis : Cross-reference PubChem BioAssay data with peer-reviewed studies to isolate structure-activity relationships (SAR) .

Basic: What safety precautions are required when handling intermediates like 3-chloro-5-(trifluoromethyl)pyridine?

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., pyridine derivatives) .
  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure to corrosive reagents (e.g., sulfonyl chlorides) .
  • Waste disposal : Halogenated waste must be segregated and treated with activated carbon to prevent environmental release .

Advanced: What strategies improve the compound’s stability in formulation studies?

  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) prevents hydrolysis of the sulfonohydrazide bond .
  • pH optimization : Buffers (pH 6–8) minimize degradation in aqueous solutions .
  • Co-crystallization : Co-formers like succinic acid enhance thermal stability and solubility .

Basic: How is the compound’s agrochemical potential evaluated?

  • Herbicidal assays : Test inhibition of acetolactate synthase (ALS) in Arabidopsis thaliana .
  • Insecticidal activity : Assess lethality in Spodoptera frugiperda larvae via diet incorporation .
  • Environmental impact : Measure soil half-life (DT50_{50}) and bioaccumulation factors .

Advanced: Can machine learning predict synthetic routes for novel analogs?

Yes. Platforms like Chematica or ASKCOS integrate retrosynthetic algorithms with reaction databases to propose routes:

  • Retrosynthesis : Prioritize disconnections at the sulfonohydrazide bond or pyridine ring .
  • Condition recommendation : Train models on solvent/base combinations from PubChem reactions .
  • Yield prediction : Neural networks estimate yields based on steric/electronic parameters .

Basic: What regulatory guidelines apply to preclinical studies of this compound?

  • OECD 423 : Acute oral toxicity testing in rodents .
  • ICH M7 : Control mutagenic impurities (e.g., aryl chlorides) below threshold limits .
  • GLP compliance : Document synthesis and purity data for FDA/EMA submissions .

Advanced: How does the trifluoromethyl group influence pharmacokinetics?

  • Metabolic stability : The CF3_3 group resists oxidative metabolism, prolonging half-life .
  • Lipophilicity : Increases logP, enhancing blood-brain barrier penetration but risking hepatotoxicity .
  • Protein binding : Fluorine atoms engage in hydrogen bonds with target enzymes (e.g., kinases) .

Basic: What are common byproducts in the synthesis, and how are they characterized?

  • Des-allyl analogs : Form via elimination; detected via 1H^{1}\text{H} NMR (loss of allyl protons) .
  • Di-sulfonated products : Arise from excess sulfonyl chloride; identified by HRMS (M+SO2_2 adducts) .
  • Pyridine ring-opened species : Use IR spectroscopy to confirm C=N bond cleavage .

Advanced: How can high-throughput screening (HTS) accelerate SAR studies?

  • Fragment libraries : Screen 500+ derivatives in 384-well plates using fluorescence-based assays .
  • Automated synthesis : Employ flow chemistry for rapid iteration of substituents (e.g., chloro vs. methyl groups) .
  • Data clustering : PCA analysis groups compounds by bioactivity, highlighting key structural motifs .

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